![molecular formula C9H18Cl2N4 B1404938 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride CAS No. 1216433-63-4](/img/structure/B1404938.png)
1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride
Overview
Description
1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride is a chemical compound with the CAS Number: 1216433-63-4 . It has a molecular weight of 253.17 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC Name for this compound is 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride . The InChI Code is 1S/C9H16N4.2ClH/c1-2-12-8-5-11-9(12)13-6-3-10-4-7-13;;/h5,8,10H,2-4,6-7H2,1H3;2*1H .Physical And Chemical Properties Analysis
The compound is solid in its physical form .Scientific Research Applications
Metabolism and Distribution
Arylpiperazine derivatives, including 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride, have shown significant pre-systemic and systemic metabolism, involving N-dealkylation to 1-aryl-piperazines primarily via CYP3A4. These metabolites exhibit a range of effects, particularly related to serotonin receptors, and distribute extensively in tissues, including the brain. Their levels in the brain or blood can surpass those of the parent compound, highlighting their pharmacological significance. Individual variability in the metabolite-to-parent drug ratios is attributed to differences in CYP3A4 and CYP2D6 expression and activity (Caccia, 2007).
Pharmacological Profile
Piperazine derivatives are recognized for their therapeutic applications, featuring in a range of drugs with antipsychotic, antihistamine, antidepressant, anticancer, antiviral, anti-inflammatory, and other properties. Modifications in the substitution pattern on the piperazine nucleus yield significant differences in the medicinal potential of the resultant molecules. The review emphasizes the versatile potential of piperazine-based molecules, suggesting them as promising building blocks for drug discovery, with changes in substituents impacting their pharmacokinetic and pharmacodynamic profiles significantly (Rathi, Syed, Shin, & Patel, 2016).
Antimicrobial Applications
Anti-Tuberculosis Activity
Piperazine has emerged as a key building block in the design of potent anti-mycobacterial agents, especially against Mycobacterium tuberculosis. Several molecules with piperazine as an essential subunit have reported significant activity against both multidrug-resistant and extremely drug-resistant strains of tuberculosis. The review focuses on the design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules, offering insights to medicinal chemists in developing effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities . They are involved in many biological processes and can interact with various targets, including enzymes, receptors, and ion channels .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, which could result in a range of molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride . These factors could include the pH of the environment, the presence of other molecules, and temperature, among others.
properties
IUPAC Name |
1-(1-ethylimidazol-2-yl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-2-12-8-5-11-9(12)13-6-3-10-4-7-13;;/h5,8,10H,2-4,6-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTNUFZGHHWPQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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